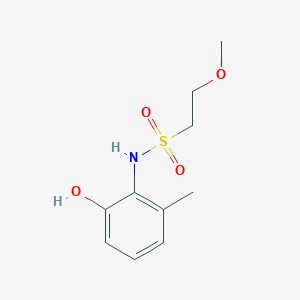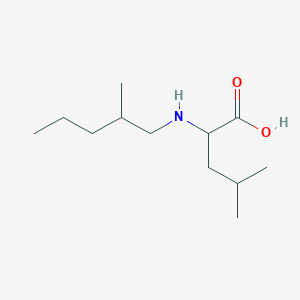
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid, commonly referred to as TTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its various potential applications. TTA belongs to the class of thiazolidinedione compounds and is known to exhibit antidiabetic, anti-inflammatory, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of TTA involves the activation of PPARγ, which regulates the expression of genes involved in glucose metabolism and inflammation. TTA binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows the receptor to bind to specific DNA sequences and regulate gene expression. TTA has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
TTA has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. TTA has also been found to reduce inflammation by inhibiting the activity of NF-κB. In addition, TTA has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TTA in lab experiments is its specificity for PPARγ, which allows for the study of the specific effects of PPARγ activation. However, one limitation of TTA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on TTA could focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies could investigate the potential toxicity of TTA and develop safer analogs for use in therapeutic applications.
Synthesemethoden
The synthesis of TTA involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thionyl chloride to produce 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride. This intermediate product is then reacted with thiolane-3-carboxylic acid to produce TTA. The purity of TTA can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, inflammation, and cancer. Studies have shown that TTA acts as a PPARγ agonist, which is a nuclear receptor that regulates glucose metabolism and insulin sensitivity. TTA has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models of diabetes. TTA has also been shown to exhibit anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-14(17-16(15(19)20)8-9-21-10-16)13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,13H,3,5,7-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKXIHIRXNHVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3(CCSC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)
![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)


![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)